![molecular formula C29H16Na2O6 B1606077 4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid CAS No. 5715-76-4](/img/structure/B1606077.png)
4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid
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Overview
Description
4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid is an organic compound that belongs to the family of polycyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic precursors. A common approach might include Friedel-Crafts acylation, followed by condensation and oxidation reactions under controlled conditions. Specific solvents, catalysts, and temperatures are used to optimize yields.
Industrial Production Methods: : Industrially, the compound is produced in batch processes under stringent conditions to ensure purity. This often involves high-pressure reactors and advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form quinones.
Reduction: : Reduction reactions can convert the ketone group to alcohol.
Substitution: : Electrophilic aromatic substitution reactions on the naphthalene rings.
Common Reagents and Conditions: : Reagents like potassium permanganate, hydrogen gas with palladium catalysts, and chlorinating agents are commonly used. Conditions involve precise control of pH, temperature, and pressure.
Major Products Formed: : The primary products of these reactions include quinone derivatives, reduced alcohol forms, and substituted aromatic compounds.
Scientific Research Applications
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: : Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: : Explored in drug development for targeting specific biochemical pathways.
Industry: : Used in the production of dyes, pigments, and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular proteins and enzymes. It may inhibit specific enzymatic pathways, leading to altered cellular functions. The molecular targets include various proteins involved in metabolic and signaling pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Compared to other polycyclic aromatic compounds:
Similar Compounds: : Anthracene derivatives, naphthoquinones, and other substituted naphthalenes.
Uniqueness: : This compound stands out due to its unique substitution pattern, which influences its reactivity and potential biological activities.
Hopefully, this gives you a solid overview of 4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid. Let's keep diving deeper into the wonders of chemistry!
Properties
CAS No. |
5715-76-4 |
---|---|
Molecular Formula |
C29H16Na2O6 |
Molecular Weight |
506.4 g/mol |
IUPAC Name |
disodium;4-[(Z)-(3-carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/C29H18O6.2Na/c30-26-19-12-6-4-10-17(19)21(14-23(26)28(32)33)25(16-8-2-1-3-9-16)22-15-24(29(34)35)27(31)20-13-7-5-11-18(20)22;;/h1-15,30H,(H,32,33)(H,34,35);;/q;2*+1/p-2/b25-22-;; |
InChI Key |
YMXSSEMZYBUPOI-PJXKUKQXSA-L |
SMILES |
C1=CC=C(C=C1)C(=C2C=C(C(=O)C3=CC=CC=C32)C(=O)O)C4=CC(=C(C5=CC=CC=C54)O)C(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C=C(C(=O)C3=CC=CC=C32)C(=O)O)/C4=CC(=C(C5=CC=CC=C54)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=C(C(=O)C3=CC=CC=C32)C(=O)O)C4=CC(=C(C5=CC=CC=C54)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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